甲基3-氨基-3-(2-噻吩基)丙酸酯

描述

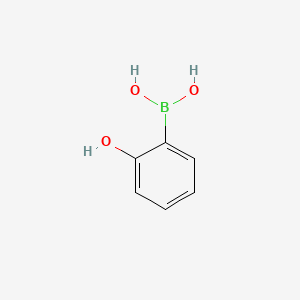

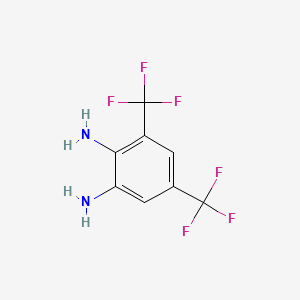

Methyl 3-amino-3-(2-thienyl)propanoate is a compound that is structurally related to various intermediates used in the synthesis of pharmaceuticals and natural products. While the provided papers do not directly discuss methyl 3-amino-3-(2-thienyl)propanoate, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand methyl 3-amino-3-(2-thienyl)propanoate.

Synthesis Analysis

The synthesis of related compounds often involves stereoselective methods or resolution of racemic mixtures. For instance, the stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key starting material for an orally active antagonist, was achieved by hydrogenation of an enantiomeric enamine followed by the removal of the chiral auxiliary . Similarly, the resolution of racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol, a key intermediate for duloxetine, was optimized using (S)-mandelic acid as a resolving agent . These methods could potentially be adapted for the synthesis of methyl 3-amino-3-(2-thienyl)propanoate.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-amino-3-(2-thienyl)propanoate has been studied using X-ray structural analysis. For example, the absolute configuration of a related compound was determined by X-ray crystallography . Additionally, multicomponent synthesis methods have been developed for the synthesis of functionalized thieno[2,3-b]pyridines, and their structures were also studied by X-ray structural analysis . These analyses provide a foundation for understanding the molecular structure of methyl 3-amino-3-(2-thienyl)propanoate.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar functional groups to methyl 3-amino-3-(2-thienyl)propanoate has been explored in various studies. For instance, reactions of methyl 2-cyano-3-(2-substituted indol-3-yl) thio-3-methylthioacrylates with nucleophilic reagents resulted in the formation of thieno-[3, 2-b] indole derivatives . Moreover, reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with mono- and difunctional nucleophiles led to the formation of various acyclic and heterocyclic compounds . These studies suggest that methyl 3-amino-3-(2-thienyl)propanoate could undergo similar nucleophilic reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds provide insights into those of methyl 3-amino-3-(2-thienyl)propanoate. For example, the crystal structure analysis of methyl 2-hydroxyimino-3-phenyl-propionate revealed intermolecular hydrogen bonds, which could also be present in methyl 3-amino-3-(2-thienyl)propanoate . Additionally, the electron density distributions and molecular orbital signatures of related compounds have been calculated, which can inform the understanding of the electronic properties of methyl 3-amino-3-(2-thienyl)propanoate .

科学研究应用

抗癌活性

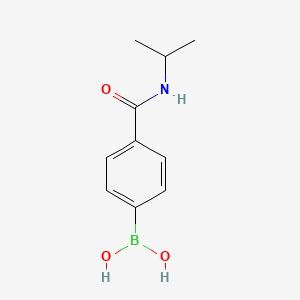

已合成甲基3-氨基-3-(2-噻吩基)丙酸酯衍生物,并评估其潜在的抗癌活性。Saad和Moustafa(2011)的研究探讨了使用各种卤化合物合成S-糖基和S-烷基衍生物的4-氨基-3-巯基-6-(2-(2-噻吩基)乙烯基)-1,2,4-三嗪-5(4H)-酮。这项研究发现在体外对不同癌细胞系具有显著的抗癌活性,突显了该化合物在癌症治疗中的潜力。已确定化合物如4-氨基-3-(3-羟基丙硫基)-6-(2-(2-噻吩基)乙烯基)-1,2,4-三嗪-5(4H)-酮和3-(4-氧代-3-(2-(2-噻吩基)乙烯基)-4H-[1,3,4]噻二唑-[2,3-c][1,2,4]三嗪-7-基)丙酸被确定为活性细胞毒剂(Saad & Moustafa, 2011)。

制药化学中的多形性

已研究了与甲基3-氨基-3-(2-噻吩基)丙酸酯相关的化合物的多形性,例如与喹啉酸盐形成的氨基醇盐,以了解它们的结构特征。Podjed和Modec(2022)调查了三种氨基醇与喹啉酸盐的反应,导致不同盐和多形体的形成。这些研究提供了关于氢键和π∙∙∙π堆积相互作用对化合物的多形性和连接性基序的影响的见解,这对制药应用至关重要(Podjed & Modec, 2022)。

制药中间体的合成途径

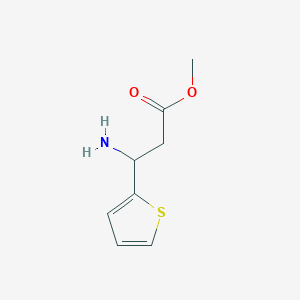

Qin等人(2014)的研究侧重于合成生物素的一个重要中间体,展示了甲基3-氨基-3-(2-噻吩基)丙酸酯衍生物在合成必需维生素和氨基酸中的重要性。这项研究强调了该化合物在脂肪酸、糖和α-氨基酸的生物合成中的实用性,标志着其在代谢循环中的重要性(Qin et al., 2014)。

聚合物中的光稳定

邓毅(2008)开发了一种源自相关化合物的聚合物受阻胺光稳定剂,展示了其在增强聚合物光稳定性方面的应用。这种合成技术优化了反应条件以实现高产率,表明该化合物在工业应用中对材料防止光诱导降解的保护中的实用性(Deng Yi, 2008)。

安全和危害

未来方向

属性

IUPAC Name |

methyl 3-amino-3-thiophen-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4,6H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNFOBUKNGRRKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377389 | |

| Record name | methyl 3-amino-3-(2-thienyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-3-(2-thienyl)propanoate | |

CAS RN |

1586-41-0 | |

| Record name | methyl 3-amino-3-(2-thienyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B1303741.png)

![2,2'-(2,2'-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid](/img/structure/B1303743.png)

![2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B1303744.png)

![[2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1303751.png)

![(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B1303760.png)

![2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid](/img/structure/B1303765.png)